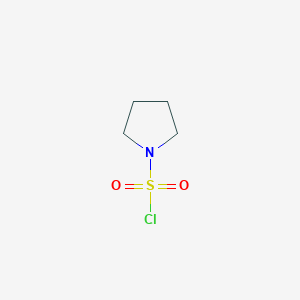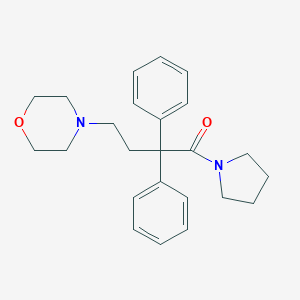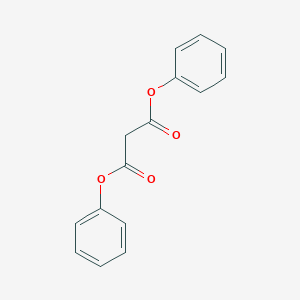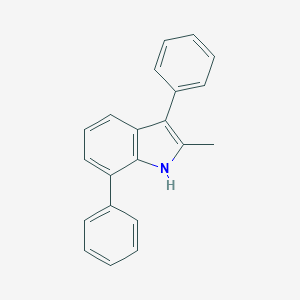
2-Methyl-3,7-diphenyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-3,7-diphenyl-1H-indole, also known as DPI, is a synthetic organic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. DPI belongs to the indole class of organic compounds and is known for its potent antioxidant and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-3,7-diphenyl-1H-indole is not fully understood, but it is believed to act through multiple pathways. 2-Methyl-3,7-diphenyl-1H-indole has been shown to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals, which contribute to oxidative stress and inflammation. 2-Methyl-3,7-diphenyl-1H-indole has also been shown to modulate the activity of various enzymes and signaling pathways involved in cell proliferation, differentiation, and apoptosis.
Effets Biochimiques Et Physiologiques
2-Methyl-3,7-diphenyl-1H-indole has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis in various cancer cell lines. 2-Methyl-3,7-diphenyl-1H-indole has also been shown to protect against neurodegeneration and to improve cognitive function in animal models of Alzheimer's disease. In addition, 2-Methyl-3,7-diphenyl-1H-indole has been shown to reduce inflammation and oxidative stress in various tissues and to improve cardiovascular function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-Methyl-3,7-diphenyl-1H-indole is its potent antioxidant and anti-inflammatory activities, which make it a useful tool compound for studying the mechanisms of oxidative stress and inflammation in various biological systems. 2-Methyl-3,7-diphenyl-1H-indole is also relatively easy to synthesize and purify, which makes it a readily available compound for laboratory experiments. However, one of the limitations of 2-Methyl-3,7-diphenyl-1H-indole is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups. In addition, 2-Methyl-3,7-diphenyl-1H-indole has been shown to exhibit some toxicity at high concentrations, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research on 2-Methyl-3,7-diphenyl-1H-indole. One area of research is the development of 2-Methyl-3,7-diphenyl-1H-indole-based compounds as potential therapeutic agents for the treatment of various diseases. Another area of research is the synthesis of novel organic materials based on 2-Methyl-3,7-diphenyl-1H-indole and its derivatives with unique optical and electronic properties. Finally, further studies are needed to elucidate the mechanism of action of 2-Methyl-3,7-diphenyl-1H-indole and to identify its molecular targets in various biological systems.
Méthodes De Synthèse
The synthesis of 2-Methyl-3,7-diphenyl-1H-indole involves the condensation of 2-phenylindole with benzaldehyde using a Lewis acid catalyst. The reaction is carried out under reflux conditions in the presence of anhydrous ethanol. The resulting product is then purified by recrystallization in a mixture of ethanol and water. The yield of 2-Methyl-3,7-diphenyl-1H-indole obtained from this method is typically around 70%.
Applications De Recherche Scientifique
2-Methyl-3,7-diphenyl-1H-indole has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, 2-Methyl-3,7-diphenyl-1H-indole has been shown to exhibit potent antioxidant and anti-inflammatory activities. It has been investigated as a potential therapeutic agent for the treatment of various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases. In pharmacology, 2-Methyl-3,7-diphenyl-1H-indole has been used as a tool compound to study the mechanism of action of various drugs and to develop new drug candidates. In materials science, 2-Methyl-3,7-diphenyl-1H-indole has been used as a building block to synthesize novel organic materials with unique optical and electronic properties.
Propriétés
Numéro CAS |
1863-20-3 |
|---|---|
Nom du produit |
2-Methyl-3,7-diphenyl-1H-indole |
Formule moléculaire |
C21H17N |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
2-methyl-3,7-diphenyl-1H-indole |
InChI |
InChI=1S/C21H17N/c1-15-20(17-11-6-3-7-12-17)19-14-8-13-18(21(19)22-15)16-9-4-2-5-10-16/h2-14,22H,1H3 |
Clé InChI |
UVSLNEIIASUBJT-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1)C(=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CC1=C(C2=C(N1)C(=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Synonymes |
2-Methyl-3,7-diphenyl-1H-indole |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



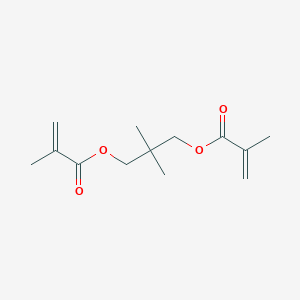
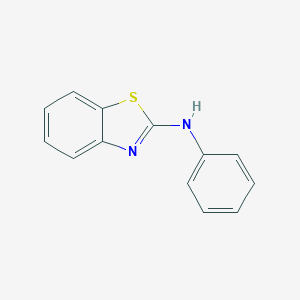
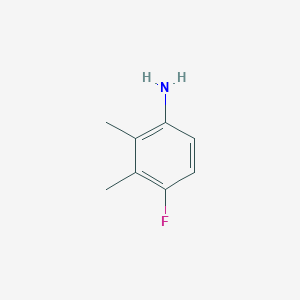
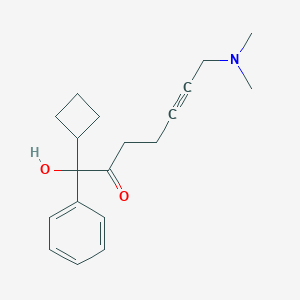
![Phenol, 4-[(phenylimino)methyl]-](/img/structure/B154604.png)
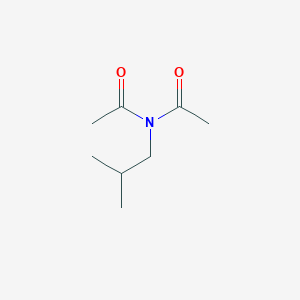
![(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B154607.png)
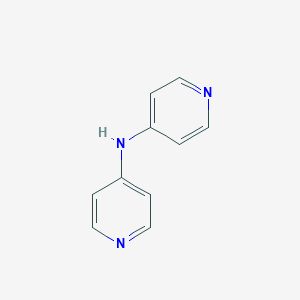
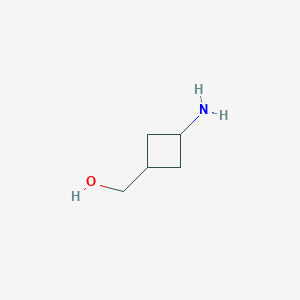
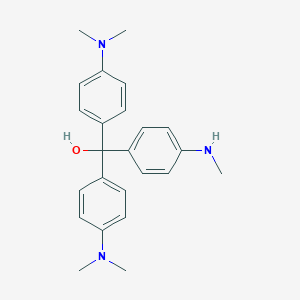
![Bis[4-(2-phenyl-2-propyl)phenyl]amine](/img/structure/B154613.png)
